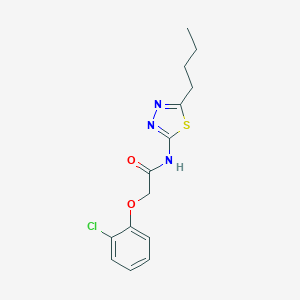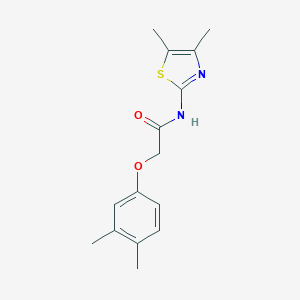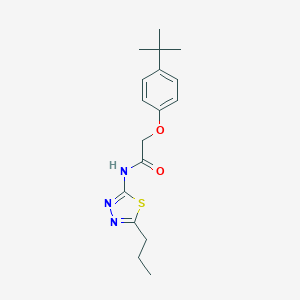![molecular formula C17H12Cl2N2O2S B284649 (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The exact mechanism of action of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
実験室実験の利点と制限
One of the major advantages of using (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a versatile tool for scientific research. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Another potential direction is the investigation of the compound's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential toxicity.
合成法
The synthesis of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-(3,5-dichloroanilino)-1,3-thiazol-4-one with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.
科学的研究の応用
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.
特性
分子式 |
C17H12Cl2N2O2S |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-14-5-3-2-4-10(14)6-15-16(22)21-17(24-15)20-13-8-11(18)7-12(19)9-13/h2-9H,1H3,(H,20,21,22)/b15-6- |
InChIキー |
IZAXJTZSRJCOGP-UUASQNMZSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)

![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)